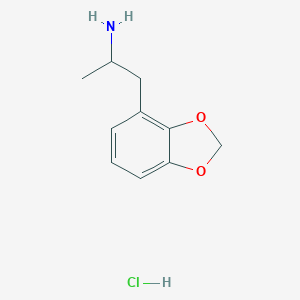

2,3-MDA hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1,3-benzodioxol-4-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(11)5-8-3-2-4-9-10(8)13-6-12-9;/h2-4,7H,5-6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWWCWJNEWXJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2C(=CC=C1)OCO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86029-48-3 | |

| Record name | 1,3-Benzodioxole-4-ethanamine, α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86029-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2,3-MDA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Methylenedioxyamphetamine (2,3-MDA) hydrochloride is a structural isomer of the more extensively studied psychoactive compound 3,4-methylenedioxyamphetamine (3,4-MDA). While both share a common amphetamine core, the seemingly minor shift in the position of the methylenedioxy group on the phenyl ring results in a distinct pharmacological profile. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the mechanism of action of 2,3-MDA. Due to the scarcity of direct research on this specific isomer, this document leverages a comparative pharmacological approach, drawing heavily on the well-established mechanisms of 3,4-MDA and its N-methylated derivative, 3,4-methylenedioxymethamphetamine (MDMA). This guide will detail what is known about 2,3-MDA's interactions with monoamine transporters, its subjective effects as determined by preclinical models, and the inferred signaling pathways based on its structural analogues. All quantitative data are presented in structured tables, and key experimental methodologies are described. Visualizations of relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding.

Introduction: The Significance of Isomeric Position in Pharmacology

The pharmacological effects of amphetamine derivatives are exquisitely sensitive to their chemical structure. Positional isomerism, as exemplified by the difference between 2,3-MDA and 3,4-MDA, can dramatically alter a compound's affinity and efficacy at various molecular targets, leading to distinct physiological and psychological effects. 2,3-MDA, also known as ortho-MDA, is described as a potent and long-lasting stimulant, but notably lacking the characteristic entactogenic effects associated with 3,4-MDA[1]. This divergence underscores the critical role of the methylenedioxy bridge's location in dictating the interaction with key neurochemical systems. This guide aims to synthesize the available data to provide a clear, albeit incomplete, picture of 2,3-MDA's mechanism of action.

Comparative Pharmacodynamics: 2,3-MDA in the Context of its Isomers

The primary mechanism of action for most substituted amphetamines involves their interaction with monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Amphetamine derivatives can act as either inhibitors of these transporters, preventing reuptake, or as substrates, leading to a reversal of the transporter's function and subsequent neurotransmitter efflux.

Data Presentation: Monoamine Transporter Inhibition

| Compound | SERT IC50 (µM) | NET IC50 (µM) |

| 2,3-MDMA | >10 | 1.3 ± 0.2 |

| 3,4-MDMA | 3.9 ± 0.4 | 1.2 ± 0.1 |

Data from Montgomery et al., 2007.[2]

The data clearly indicates that while 2,3-MDMA and 3,4-MDMA have comparable potencies at the norepinephrine transporter, 2,3-MDMA is significantly less potent at the serotonin transporter[2]. This reduced affinity for SERT likely accounts for the reported lack of entactogenic effects for 2,3-MDA, as these effects are strongly correlated with potent serotonin release mediated by SERT interaction[1].

For the more extensively studied 3,4-MDA, its mechanism is characterized as a serotonin-norepinephrine-dopamine releasing agent (SNDRA)[3]. It acts as a substrate for these transporters, inhibiting reuptake and promoting their reversal.

Inferred Mechanism of Action of 2,3-MDA Hydrochloride

Based on the available data, the mechanism of action of 2,3-MDA can be inferred as follows:

-

Primary Action as a Norepinephrine-Dopamine Releasing Agent: Given its stimulant properties and the data from its N-methylated analogue, 2,3-MDA is likely a potent norepinephrine and dopamine releasing agent. Its interaction with NET and DAT would lead to increased synaptic concentrations of these catecholamines, resulting in the observed stimulant effects such as increased alertness, energy, and locomotor activity.

-

Weak Serotonergic Activity: The significantly lower potency of the 2,3-isomer at SERT suggests that 2,3-MDA has weak serotonergic activity compared to its 3,4-counterpart. This would explain the absence of strong entactogenic or psychedelic effects, which are largely mediated by robust serotonin release and direct agonism at serotonin receptors.

-

Receptor Interactions: The direct receptor binding profile of 2,3-MDA has not been published. However, its structural isomer, 3,4-MDA, exhibits affinity for several serotonin and adrenergic receptors, which contributes to its complex pharmacological profile[3][4]. It is plausible that 2,3-MDA may also interact with these receptors, although likely with a different affinity profile.

Signaling Pathways

The following diagram illustrates the well-established signaling pathway for 3,4-MDA, which serves as a model for understanding the likely, though comparatively weaker in the serotonergic pathway, mechanism of 2,3-MDA.

Caption: Inferred mechanism of 2,3-MDA at a monoaminergic synapse.

Preclinical Behavioral Studies: Drug Discrimination

Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of a drug in animals. In this procedure, an animal is trained to recognize the internal state produced by a specific drug and to make a differential response to receive a reward.

Experimental Protocol: Two-Lever Drug Discrimination

-

Apparatus: Standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.

-

Subjects: Male Sprague-Dawley rats are typically used, maintained on a restricted diet to motivate responding for food reinforcement.

-

Training: Rats are trained to press one lever after an injection of the training drug (e.g., 3,4-MDA) and the other lever after an injection of saline. Correct lever presses are rewarded with a food pellet. Training continues until a high level of accuracy is achieved.

-

Substitution Tests: Once the discrimination is learned, test sessions are conducted with other drugs. The percentage of responses on the drug-appropriate lever is measured. If a test drug produces a high percentage of responses on the drug-appropriate lever, it is said to "substitute" for the training drug, indicating similar subjective effects.

In a two-lever drug discrimination study in rats, 2,3-MDA was found to generalize to 3,4-MDA, suggesting some shared subjective effects. However, unlike 3,4-MDA, 2,3-MDA did not generalize to the hallucinogen DOM (2,5-dimethoxy-4-methylamphetamine) or to amphetamine[5]. This finding further supports the notion that 2,3-MDA has a distinct pharmacological profile, likely with more subtle stimulant cues than amphetamine and lacking the prominent psychedelic effects of DOM and 3,4-MDA.

Caption: Workflow for a typical two-lever drug discrimination study.

Synthesis and Analytical Differentiation

The synthesis of 2,3-MDA and its differentiation from the 3,4-isomer are critical for research and forensic applications. Synthetic methods and spectroscopic and chromatographic data for 2,3-MDA and its N-substituted derivatives have been described, allowing for their unambiguous identification[6]. This is crucial for ensuring the purity of the compound used in pharmacological studies and for identifying it in forensic samples.

Conclusion and Future Directions

The current understanding of the mechanism of action of this compound is fragmentary and largely inferential. The available evidence strongly suggests that it functions primarily as a norepinephrine-dopamine releasing agent with significantly weaker effects on the serotonin system compared to its well-known isomer, 3,4-MDA. This profile is consistent with its classification as a stimulant with a notable lack of entactogenic properties.

To build a more complete picture of 2,3-MDA's pharmacology, future research should prioritize:

-

Quantitative in vitro pharmacology: A comprehensive receptor binding and transporter interaction study is needed to determine the binding affinities (Ki) and functional activities (IC50 for inhibition, EC50 for release) of 2,3-MDA at SERT, DAT, NET, and a wide range of neurotransmitter receptors.

-

In vivo neurochemistry: Microdialysis studies in conscious animals would provide direct evidence of the effects of 2,3-MDA on extracellular levels of serotonin, dopamine, and norepinephrine in various brain regions.

-

Metabolism and Toxicology: An investigation into the metabolic pathways of 2,3-MDA and the potential neurotoxicity of the parent compound and its metabolites is essential for a complete safety and risk assessment.

A deeper understanding of the structure-activity relationships of positional isomers like 2,3-MDA is not only of academic interest but also crucial for the development of novel therapeutics and for informing public health and safety policies regarding emerging psychoactive substances.

References

- 1. 2,3-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. 2,3-Methylenedioxymethamphetamine - Wikipedia [en.wikipedia.org]

- 3. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

- 4. Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dl.astm.org [dl.astm.org]

Synthesis and Characterization of 2,3-Methylenedioxyamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-methylenedioxyamphetamine (2,3-MDA), an aromatic positional isomer of the more widely known 3,4-methylenedioxyamphetamine (MDA). This document details synthetic methodologies, analytical characterization protocols, and presents key quantitative data in a structured format to aid researchers in the unambiguous identification and study of this compound.

Synthesis of 2,3-Methylenedioxyamphetamine

The synthesis of 2,3-MDA typically proceeds from commercially available starting materials.[1][2] A common route involves the use of 2,3-methylenedioxybenzaldehyde as a precursor. The following sections detail a representative experimental protocol.

Experimental Protocol: Synthesis of 2,3-MDA

A frequently employed synthetic route for 2,3-MDA involves a multi-step process starting from a suitable precursor like 2,3-methylenedioxybenzaldehyde. The general scheme involves the formation of a nitrostyrene intermediate, followed by reduction to the corresponding amine.

Step 1: Nitrostyrene Formation A condensation reaction between 2,3-methylenedioxybenzaldehyde and nitroethane is performed to yield 1-(2,3-methylenedioxyphenyl)-2-nitropropene.

Step 2: Reduction to 2,3-MDA The resulting nitropropene is then reduced to the primary amine, 2,3-MDA. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4).

It is crucial for researchers to adhere to all applicable safety protocols and legal regulations when performing such syntheses, as MDA and its isomers are controlled substances in many jurisdictions.[3][4]

Characterization of 2,3-Methylenedioxyamphetamine

The unambiguous identification of 2,3-MDA requires a combination of spectroscopic and chromatographic techniques. These methods allow for differentiation from its positional isomer, 3,4-MDA, and other related compounds.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of 2,3-MDA. The chromatographic retention time and the mass spectrum provide a unique fingerprint for the molecule.[1][2][3]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as chloroform.[6]

-

Instrumentation: An Agilent gas chromatograph coupled with a mass spectrometer detector (or equivalent) is used.[6]

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm), is typically employed.[6]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[6]

-

Temperature Program: An oven temperature program is used to ensure adequate separation. A typical program might start at 100°C, ramp up to 300°C, and then hold for a few minutes.[6]

-

Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode, scanning a mass range of 30-550 amu.[6]

Under specific conditions, the derivatized form of 2,3-MDMA (a closely related compound) was shown to be easily separated from its 3,4-isomer.[3] Even without derivatization, chromatographic resolution can often distinguish between the two isomers.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the 2,3-MDA molecule, aiding in its structural confirmation.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterium oxide (D₂O), containing a reference standard like tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).[6]

-

Instrumentation: A 400 MHz NMR spectrometer is suitable for obtaining high-resolution spectra.[6]

-

Parameters: Key parameters include a 90° pulse angle and a sufficient delay between pulses to ensure full relaxation of the nuclei.[6]

Other Analytical Techniques

Other techniques such as infrared (IR) spectroscopy and thin-layer chromatography (TLC) can also be used for the characterization of 2,3-MDA, providing complementary information to GC-MS and NMR.[4]

Quantitative Data

The following tables summarize key quantitative data obtained from the characterization of 2,3-MDA and its N-methylated analog, 2,3-MDMA.

Table 1: GC-MS Data for 2,3-Methylenedioxymethamphetamine (as HCl salt) [6]

| Parameter | Value |

| Retention Time | 7.77 min |

| Major Mass Fragments (m/z) | 58, 135, 163, 192 |

Table 2: ¹H NMR Data for 2,3-Methylenedioxymethamphetamine (as HCl salt in D₂O) [6]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.30 | d | 3H | -CH₃ |

| 2.73 | s | 3H | N-CH₃ |

| 2.90 - 3.05 | m | 2H | -CH₂- |

| 3.58 - 3.63 | m | 1H | -CH- |

| 5.97 - 5.99 | m | 2H | O-CH₂-O |

| 6.80 - 6.90 | m | 3H | Aromatic-H |

Visualizations

The following diagrams illustrate the synthesis pathway of 2,3-MDA and a typical analytical workflow for its characterization.

Caption: Synthesis pathway of 2,3-Methylenedioxyamphetamine.

Caption: Analytical workflow for the characterization of 2,3-MDA.

References

- 1. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. academic.oup.com [academic.oup.com]

- 4. dl.astm.org [dl.astm.org]

- 5. dl.astm.org [dl.astm.org]

- 6. swgdrug.org [swgdrug.org]

The Enigmatic Isomer: A Deep Dive into the Pharmacological Profile of 2,3-Methylenedioxyamphetamine (2,3-MDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of 2,3-methylenedioxyamphetamine (2,3-MDA), a structural isomer of the more extensively studied 3,4-MDA. While research on 2,3-MDA is limited, this document synthesizes the available preclinical data to elucidate its mechanism of action, receptor interactions, and functional effects. By presenting the existing quantitative data in a structured format, detailing relevant experimental methodologies, and visualizing its neurochemical interactions, this guide aims to be a critical resource for researchers investigating novel psychoactive compounds and their therapeutic potential.

Introduction

2,3-Methylenedioxyamphetamine (2,3-MDA), also known as ortho-MDA, is a substituted phenethylamine and a positional isomer of 3,4-MDA. Unlike its well-characterized counterpart, which is known for its entactogenic and psychostimulant properties, 2,3-MDA is reported to be a stimulant with diminished entactogenic effects[1]. The subtle shift in the position of the methylenedioxy group on the phenyl ring results in a distinct pharmacological profile, highlighting the critical role of molecular geometry in drug-receptor interactions. This guide will delve into the known pharmacological characteristics of 2,3-MDA, offering a comparative perspective with its more famous isomer and providing a foundation for future research in this area.

Quantitative Pharmacological Data

The available quantitative data on the pharmacological profile of 2,3-MDA is sparse. However, valuable insights can be drawn from comparative studies on its close structural analog, 2,3-methylenedioxymethamphetamine (2,3-MDMA). The following table summarizes the inhibitory potency of 2,3-MDMA at the norepinephrine transporter (NET) and the serotonin transporter (SERT), in comparison to 3,4-MDMA.

Table 1: Monoamine Transporter Inhibition Profile of 2,3-MDMA and 3,4-MDMA

| Compound | Transporter | IC50 (μM) | Reference |

| 2,3-MDMA | NET | 6.2 | Montgomery et al., 2007 |

| 3,4-MDMA | NET | 6.6 | Montgomery et al., 2007 |

| 2,3-MDMA | SERT | 82 | Montgomery et al., 2007 |

| 3,4-MDMA | SERT | 34.8 | Montgomery et al., 2007 |

Data from a study by Montgomery et al. (2007) which used rat PC12 cells for NET and HEK293 cells for SERT uptake assays.

In Vivo Pharmacology: Drug Discrimination Studies

Drug discrimination paradigms in animal models provide valuable insights into the subjective effects of a compound. In a key study, rats trained to discriminate 3,4-MDA from saline also recognized 2,3-MDA, suggesting overlapping subjective effects. However, these rats did not generalize the response to the hallucinogen DOM (2,5-dimethoxy-4-methylamphetamine) or to amphetamine[2][3]. This indicates that while 2,3-MDA shares some perceptual qualities with its 3,4-isomer, its subjective effects are distinct from those of classical hallucinogens and stimulants.

Postulated Mechanism of Action and Signaling Pathways

Based on the limited available data and its structural similarity to other phenethylamines, the primary mechanism of action of 2,3-MDA is likely centered on its interaction with monoamine transporters. The data from its N-methylated analog, 2,3-MDMA, suggests a potent inhibition of the norepinephrine transporter and a weaker inhibition of the serotonin transporter. This profile is consistent with its reported stimulant effects.

The following diagram illustrates the postulated interaction of 2,3-MDA with presynaptic monoamine transporters, leading to an increase in synaptic neurotransmitter levels.

Experimental Protocols

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

Neurotransmitter Uptake Assays

These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into cells.

Discussion and Future Directions

The current understanding of the pharmacological profile of 2,3-MDA is incomplete. While it is characterized as a stimulant, the precise molecular targets and their downstream effects remain to be fully elucidated. The available data suggests a preferential interaction with the norepinephrine transporter over the serotonin transporter, which aligns with its stimulant properties and lack of significant entactogenic effects.

Future research should prioritize a comprehensive in vitro pharmacological characterization of 2,3-MDA. This would involve:

-

Broad Receptor Screening: Determining the binding affinities (Ki) of 2,3-MDA at a wide range of monoaminergic receptors (dopamine, serotonin, and adrenergic subtypes) and transporters.

-

Functional Assays: Quantifying the functional activity of 2,3-MDA as a neurotransmitter releaser and/or reuptake inhibitor for dopamine, serotonin, and norepinephrine.

-

In Vivo Studies: Expanding on the initial drug discrimination studies to include other behavioral paradigms that can assess stimulant, anxiogenic/anxiolytic, and reinforcing effects.

-

Metabolic Profiling: Identifying the major metabolites of 2,3-MDA and characterizing their pharmacological activity.

Conclusion

2,3-Methylenedioxyamphetamine represents an intriguing structural isomer of 3,4-MDA with a distinct, yet largely uncharacterized, pharmacological profile. The limited evidence points towards a stimulant with a preference for the norepinephrine transporter. A more thorough investigation into its molecular pharmacology is warranted to fully understand its mechanism of action and to assess any potential therapeutic or toxicological implications. This guide serves as a foundational document to stimulate and direct future research into this enigmatic compound.

References

The Discovery and Early History of 3,4-Methylenedioxyamphetamine (MDA)

An in-depth analysis of the available scientific literature reveals a significant lack of information on a compound specifically designated as "ortho-MDA" (ortho-methylenedioxyamphetamine). The vast majority of research has been conducted on its isomer, 3,4-methylenedioxyamphetamine (3,4-MDA), a well-known entactogen, stimulant, and psychedelic. This guide will address the discovery and history of MDA, focusing on the extensively studied 3,4-isomer, while also exploring potential interpretations of the "ortho" designation based on available chemical literature.

3,4-MDA was first synthesized in 1910 by Carl Mannich and W. Jacobsohn.[1] However, its psychoactive effects were not documented until July 1930, when Gordon Alles self-administered a 126 mg dose and experienced hallucinogenic effects, a sense of well-being, and euphoria.[1] Alles later licensed the drug to the pharmaceutical company Smith, Kline & French.[1]

Initial scientific interest in 3,4-MDA centered on its potential therapeutic applications. Animal testing began in 1939, followed by human trials in 1941 to explore its use in treating Parkinson's disease.[1] However, it was found to be detrimental for individuals with this condition.[1] Between 1949 and 1957, Smith, Kline & French administered the drug to over five hundred human subjects in studies investigating its potential as an antidepressant and appetite suppressant.[1] The United States Army also experimented with 3,4-MDA under the codename EA-1298 in its search for a "truth drug" or incapacitating agent.[1]

Interpreting "ortho-MDA": Potential Isomers and Derivatives

The term "ortho-MDA" is not standard chemical nomenclature. In organic chemistry, "ortho," "meta," and "para" are used to describe the substitution patterns on a benzene ring. For methylenedioxyamphetamine, the methylenedioxy group and the amphetamine side chain can be arranged in different positions. The commonly known MDA is the 3,4-isomer, which corresponds to a "para" and "meta" relationship between the substituents and the side chain attachment point, not a simple "ortho" relationship.

A possible interpretation of "ortho-MDA" could refer to an isomer where the methylenedioxy group is in a different position relative to the amphetamine side chain, such as 2,3-methylenedioxyamphetamine. However, there is a scarcity of scientific literature on this specific isomer.

Another interpretation could be a ring-methylated derivative of 3,4-MDA. Research has been conducted on such compounds. For instance, a study on the synthesis and pharmacological evaluation of three isomeric ring-methylated derivatives of 3,4-MDA has been published.[2] These compounds were investigated as monoamine-releasing agents and serotonin agonists.[2]

Synthesis of 3,4-Methylenedioxyamphetamine (MDA)

Various synthetic routes for 3,4-MDA have been developed. One common method involves the use of helional as a precursor. Two primary methods utilizing hydroxylamine as the nitrogen source have been investigated.[3][4] One approach involves the addition of hydroxylamine to helional to form an amide intermediate (α-methyl-3,4-methylenedioxyphenylpropionamide, MMDPPA), which is then converted to 3,4-MDA.[4] This method can also generate a nitrile by-product, which can reduce the overall yield.[4]

Another synthetic pathway utilizes a condensation reaction, followed by a Beckmann rearrangement and then a Hofmann rearrangement.[5]

The synthesis of 3,4-MDA can also be achieved from isosafrole. The initial oxygenation of the conjugated double bond in isosafrole produces a number of products, with the distribution of these products varying depending on the reaction solvent.[5]

Below is a generalized workflow for the synthesis of 3,4-MDA from helional.

Caption: Generalized workflow for the synthesis of 3,4-MDA from helional.

Pharmacological Profile of 3,4-Methylenedioxyamphetamine (MDA)

3,4-MDA is pharmacologically classified as a serotonin–norepinephrine–dopamine releasing agent (SNDRA) and a serotonin 5-HT₂ receptor agonist.[1] Its primary mechanism of action involves the release of these key neurotransmitters, leading to its characteristic psychoactive effects.

The subjective effects of 3,4-MDA include euphoria, enhanced empathy, emotional amplification, and a sense of well-being.[1] These entactogenic effects led to it being colloquially known as the "love drug."[1] It also produces mild psychedelic effects, such as brightened colors and closed-eye visuals.[1]

The duration of action of 3,4-MDA is reported to be approximately 6 to 8 hours, with an elimination half-life of 10.9 hours.[1]

The following diagram illustrates the primary signaling pathway affected by 3,4-MDA.

Caption: Simplified signaling pathway of 3,4-MDA in a monoaminergic synapse.

Quantitative Pharmacological Data

Due to the limited research on isomers other than 3,4-MDA, a comprehensive table of comparative quantitative data is not feasible. However, studies on ring-methylated derivatives of 3,4-MDA have provided some data on their potency as serotonin-releasing agents. For example, the 2-methyl and 5-methyl derivatives of 3,4-MDA were found to be more potent and selective in inhibiting [³H]-serotonin accumulation in rat brain synaptosomal preparations compared to the parent compound.[2]

| Compound | Potency (IC₅₀) for [³H]5-HT uptake inhibition |

| 3,4-MDA | Data not specified in abstract |

| 2-methyl-MDA | More potent than 3,4-MDA |

| 5-methyl-MDA | More potent than 3,4-MDA |

| Data from a study on rat brain synaptosomes.[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of these compounds are outlined in the primary research articles. For instance, the synthesis of ring-methylated derivatives of 3,4-MDA would involve specific chemical reactions and purification steps as described in the relevant medicinal chemistry literature.[2] Pharmacological assays, such as radioligand binding studies and in vivo drug discrimination tests in animal models, are also described in detail in these publications.[2]

In Vitro [³H]-Serotonin Uptake Assay: A typical protocol would involve the preparation of synaptosomes from rat brain tissue. These synaptosomes would then be incubated with varying concentrations of the test compounds (e.g., 3,4-MDA and its derivatives) and a fixed concentration of radiolabeled serotonin ([³H]5-HT). The ability of the test compounds to inhibit the uptake of [³H]5-HT into the synaptosomes is then measured, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the uptake) is calculated.

Conclusion

While the term "ortho-MDA" does not correspond to a well-documented compound in the scientific literature, the extensive research on 3,4-MDA provides a rich history of its discovery, synthesis, and pharmacological investigation. The exploration of related compounds, such as ring-methylated derivatives, continues to shed light on the structure-activity relationships of this class of psychoactive substances. Further research would be necessary to fully characterize any potential "ortho" isomers of MDA and to understand their unique pharmacological profiles.

References

- 1. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and pharmacological evaluation of ring-methylated derivatives of 3,4-(methylenedioxy)amphetamine (MDA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Neurochemical Properties of 2,3-Methylenedioxyamphetamine (2,3-MDA) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Methylenedioxyamphetamine (2,3-MDA) is a positional isomer of the more widely studied 3,4-methylenedioxyamphetamine (MDA). While sharing a common amphetamine backbone, the seemingly subtle shift of the methylenedioxy group from the 3,4- to the 2,3-position on the phenyl ring results in a distinct neurochemical profile. This technical guide provides a comprehensive overview of the currently available data on the neurochemical properties of 2,3-MDA hydrochloride. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the structure-activity relationships of psychoactive compounds. This document summarizes quantitative data on its interaction with monoamine transporters, discusses its behavioral pharmacology based on preclinical studies, and outlines relevant experimental methodologies. Due to the limited research focused specifically on 2,3-MDA, this guide also incorporates comparative data from its better-known isomer, 3,4-MDA, and its N-methylated analog, 2,3-MDMA, to provide a broader context for its potential neuropharmacological effects.

Introduction

Substituted amphetamines are a broad class of compounds with diverse pharmacological effects, ranging from therapeutic applications as stimulants and anorectics to their use as recreational drugs. The specific neurochemical properties of these molecules are highly sensitive to the nature and position of substituents on the phenyl ring and the amphetamine side chain. 2,3-Methylenedioxyamphetamine (2,3-MDA), a structural isomer of 3,4-MDA, represents an interesting case study in the structure-activity relationships of this class of compounds. While 3,4-MDA is known for its potent effects on the serotonin system and its classification as an entactogen and psychedelic, preliminary data on 2,3-MDA suggests a divergent pharmacological profile. This guide aims to collate and present the existing technical information on this compound to facilitate further research and understanding of its unique neurochemical properties.

Interaction with Monoamine Transporters

The primary mechanism of action for many amphetamine derivatives involves their interaction with monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Amphetamines can act as substrates for these transporters, leading to competitive inhibition of reuptake and, in many cases, transporter-mediated reverse transport (efflux) of neurotransmitters.

Limited direct data exists for 2,3-MDA's interaction with monoamine transporters. However, a study on its N-methylated analog, 2,3-methylenedioxymethamphetamine (2,3-MDMA), provides valuable insight. This study compared the potency of 2,3-MDMA and its well-known isomer, 3,4-MDMA (ecstasy), as inhibitors of norepinephrine and serotonin transport in mammalian cell lines.

Table 1: Comparative Potencies of MDMA Isomers as Inhibitors of Norepinephrine and Serotonin Transporters [1]

| Compound | Norepinephrine Transporter (NET) IC50 (μM) | Serotonin Transporter (SERT) IC50 (μM) |

| 3,4-MDMA | 6.6 | 34.8 |

| 2,3-MDMA | 6.2 | 82 |

IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity.

These data indicate that while 2,3-MDMA is equipotent to 3,4-MDMA in inhibiting the norepinephrine transporter, it is significantly less potent at the serotonin transporter[1]. This suggests that the position of the methylenedioxy group has a profound impact on the interaction with SERT, a key determinant of the characteristic effects of 3,4-MDA and 3,4-MDMA.

Receptor Binding Affinity

Table 2: Receptor Binding Profile of 3,4-MDA

| Receptor | Ki (nM) |

| 5-HT1A | ~4,000-5,000 |

| 5-HT2A | ~1,000 |

| α2A-Adrenergic | ~4,000-5,000 |

| α2B-Adrenergic | Data not available |

| α2C-Adrenergic | Data not available |

| Dopamine D1 | >10,000 |

| Dopamine D2 | >10,000 |

Ki values represent the equilibrium dissociation constant and are inversely proportional to binding affinity. Data is compiled from various sources and should be considered approximate.

Behavioral Pharmacology

Drug discrimination studies in animals are a valuable tool for characterizing the subjective effects of novel compounds. In these studies, animals are trained to recognize the internal state produced by a specific drug and differentiate it from a placebo or other drugs.

A key study investigating the behavioral effects of 2,3-MDA utilized a two-lever drug discrimination task in rats. The study found that rats trained to discriminate the hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM) or the stimulant d-amphetamine from saline did not generalize to 2,3-MDA. This is in stark contrast to 3,4-MDA, which did produce generalization to both DOM and amphetamine in the same study. Interestingly, 2,3-MDA did generalize to 3,4-MDA, suggesting some shared subjective effects, but the lack of generalization to the primary training drugs indicates a distinct and potentially novel psychoactive profile for 2,3-MDA.

Synthesis and Characterization

The synthesis of 2,3-methylenedioxyamphetamine has been described in the forensic science literature, primarily for the purpose of creating analytical standards to differentiate it from its illicitly produced 3,4-isomer.

A general synthetic route involves the following key steps:

-

Starting Material: 2,3-Methylenedioxybenzaldehyde.

-

Nitropropene Formation: Condensation of the aldehyde with nitroethane to form 1-(2,3-methylenedioxyphenyl)-2-nitropropene.

-

Reduction: Reduction of the nitropropene to the corresponding amine, 2,3-methylenedioxyamphetamine.

-

Salt Formation: Conversion of the freebase to the hydrochloride salt for improved stability and handling.

Analytical Characterization: Spectroscopic and chromatographic techniques are essential for the unambiguous identification and differentiation of 2,3-MDA from its isomers. Key analytical data includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical structure.

-

Infrared (IR) Spectroscopy: The vibrational frequencies (Vmax) of key functional groups can be used for identification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides retention time and fragmentation patterns for identification and quantification.

Experimental Protocols & Methodologies

Monoamine Transporter Inhibition Assay

This in vitro assay is used to determine the potency of a compound in inhibiting the reuptake of monoamines by their respective transporters.

Workflow for a typical monoamine transporter inhibition assay.

Protocol Outline:

-

Cell Culture: Mammalian cells (e.g., HEK293) are stably transfected to express the human serotonin, dopamine, or norepinephrine transporter.

-

Assay Preparation: Cells are seeded in 96-well plates and allowed to adhere.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound).

-

Radiolabeled Substrate Addition: A radiolabeled substrate (e.g., [3H]5-HT for SERT) is added to initiate the uptake reaction.

-

Termination of Uptake: After a defined incubation period, uptake is terminated by rapid filtration through glass fiber filters, which traps the cells while allowing the unbound radiolabeled substrate to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis.

Drug Discrimination Study

This behavioral assay assesses the subjective effects of a compound in animals.

Logical workflow of a drug discrimination study.

Protocol Outline:

-

Apparatus: A standard operant conditioning chamber with two levers and a food dispenser.

-

Subjects: Typically rats or pigeons, food-deprived to motivate responding.

-

Training: Animals are trained to press one lever after receiving an injection of a known drug (e.g., d-amphetamine) and the other lever after receiving a saline injection. Correct lever presses are rewarded with food.

-

Testing: Once the animals have learned the discrimination, they are given a test compound (e.g., 2,3-MDA) and the percentage of responses on each lever is recorded.

-

Data Analysis: "Generalization" is said to occur if the animal predominantly presses the drug-appropriate lever after receiving the test compound, indicating similar subjective effects.

Discussion and Future Directions

The available data, though limited, strongly suggest that this compound possesses a neurochemical profile distinct from its more extensively studied isomer, 3,4-MDA. The reduced potency of its N-methylated analog at the serotonin transporter is a key finding that likely translates to a different behavioral and subjective effects profile for 2,3-MDA itself. The lack of generalization to either a classic stimulant or a hallucinogen in drug discrimination studies further supports this notion.

To build a more complete understanding of 2,3-MDA's neuropharmacology, several key areas of research need to be addressed:

-

Comprehensive Receptor Binding Profile: A thorough investigation of the binding affinities of 2,3-MDA at a wide range of serotonin, dopamine, and adrenergic receptor subtypes is crucial. This would provide a detailed map of its potential molecular targets.

-

In Vitro Functional Assays: Studies measuring the effects of 2,3-MDA on neurotransmitter release and reuptake in synaptosomal preparations or cell-based assays are needed to determine its functional activity at monoamine transporters.

-

In Vivo Neurochemical Studies: Microdialysis studies in awake, freely moving animals could directly measure the effects of 2,3-MDA on extracellular levels of serotonin, dopamine, and norepinephrine in different brain regions.

-

Stereospecific Analysis: The synthesis and pharmacological evaluation of the individual enantiomers of 2,3-MDA would provide a deeper understanding of its structure-activity relationships, as many amphetamines exhibit stereospecific activity.

Conclusion

2,3-Methylenedioxyamphetamine hydrochloride is a fascinating compound that highlights the profound impact of isomeric position on neurochemical properties. The current body of evidence suggests a departure from the classic serotonergic effects of its 3,4-isomer, pointing towards a potentially unique pharmacological profile. While significant gaps in our knowledge remain, the data presented in this guide provide a foundation for future research into this intriguing molecule. Further investigation is warranted to fully elucidate its mechanism of action and potential effects, which will contribute to a more comprehensive understanding of the structure-activity relationships governing the diverse pharmacology of substituted amphetamines.

References

Technical Guide: 2,3-Methylenedioxyamphetamine (2,3-MDA) Hydrochloride - Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 2,3-Methylenedioxyamphetamine hydrochloride (2,3-MDA HCl). Due to the limited availability of in-depth studies on this specific isomer, this document combines reported data with generalized, detailed experimental protocols commonly employed in the pharmaceutical and chemical research sectors for the characterization of such compounds.

Compound Information

| Parameter | Value |

| Chemical Name | α-methyl-1,3-Benzodioxole-4-ethanamine, monohydrochloride |

| Synonyms | 2,3-Methylenedioxyamphetamine HCl, ortho-MDA |

| CAS Number | 86029-48-3[1] |

| Molecular Formula | C₁₀H₁₃NO₂ • HCl[1] |

| Formula Weight | 215.7 g/mol [1] |

| Formulation | A crystalline solid[1] |

Solubility Data

Quantitative solubility data for 2,3-MDA hydrochloride has been reported in several common laboratory solvents. The following table summarizes the available information. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes, which have not been extensively documented for this compound.

| Solvent | Reported Solubility |

| Dimethylformamide (DMF) | 10 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL[1] |

| Ethanol | 16 mg/mL[1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 5 mg/mL[1] |

Stability Data

Detailed stability studies for this compound under various conditions such as a range of temperatures, pH values, and light exposure are not extensively published. However, a general stability profile is available from commercial suppliers.

| Storage Condition | Reported Stability |

| -20°C | ≥ 5 years[1] |

For related compounds like 3,4-MDA, studies have shown stability in various biological matrices when stored at -20°C for extended periods.

Experimental Protocols

The following sections outline generalized experimental protocols for determining the solubility and stability of a compound like this compound. These are based on standard laboratory practices and methodologies described for similar analytes.

Solubility Determination Protocol (Shake-Flask Method)

The shake-flask method is a common technique for determining thermodynamic solubility.

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, PBS) in a sealed container.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

The saturated solution is allowed to stand to allow for the sedimentation of the excess solid.

-

An aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

-

-

Quantification of Solute:

-

The concentration of this compound in the filtered supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

-

Stability Indicating Study Protocol

A stability-indicating study is designed to assess how the quality of a substance varies over time under the influence of environmental factors.

-

Sample Preparation:

-

Solutions of this compound are prepared in the desired media (e.g., aqueous buffers of different pH, organic solvents).

-

The samples are stored under various conditions, including:

-

Temperature: Refrigerated (2-8°C), room temperature (25°C), and accelerated conditions (e.g., 40°C).

-

Humidity: Controlled humidity chambers (e.g., 75% RH).

-

Light: Exposure to UV and fluorescent light in a photostability chamber. Control samples are kept in the dark.

-

-

-

Time Points for Analysis:

-

Samples are analyzed at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months).

-

-

Analytical Method:

-

A stability-indicating analytical method, typically HPLC, is used. This method must be able to separate the intact drug from any potential degradation products.

-

The method should be validated for specificity, linearity, accuracy, and precision.

-

-

Data Analysis:

-

The concentration of this compound is determined at each time point.

-

The appearance of any degradation products is monitored.

-

The rate of degradation can be calculated to determine the shelf-life of the compound under the tested conditions.

-

Visualizations

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

Caption: A generalized workflow for determining the thermodynamic solubility of this compound.

Caption: A generalized workflow for conducting a stability-indicating study of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 2,3-Methylenedioxyamphetamine (2,3-MDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Methylenedioxyamphetamine (2,3-MDA), a positional isomer of the more widely known 3,4-MDA, is a synthetic compound with stimulant properties. While less studied than its 3,4-isomer, understanding the molecular structure and properties of 2,3-MDA is crucial for forensic science, toxicology, and drug development research. This technical guide provides a comprehensive overview of the core characteristics of 2,3-MDA, including its molecular structure, physicochemical properties, and available pharmacological data. Detailed experimental protocols for its characterization and visualizations of relevant biochemical pathways are also presented to facilitate further research and understanding of this compound.

Molecular Structure and Chemical Properties

2,3-MDA, also known as ortho-MDA, is an amphetamine derivative characterized by a methylenedioxy group attached to the 2 and 3 positions of the phenyl ring.[1] This structural arrangement distinguishes it from its more common isomer, 3,4-MDA, where the methylenedioxy group is at the 3 and 4 positions.[2] This difference in substitution significantly influences its chemical and pharmacological properties.

The chemical formula for 2,3-MDA is C₁₀H₁₃NO₂, and it has a molar mass of 179.219 g/mol .[1] The hydrochloride salt of 2,3-MDA has a molecular formula of C₁₀H₁₃NO₂ • HCl and a molecular weight of 215.7.[3]

Table 1: Physicochemical Properties of 2,3-MDA and its Hydrochloride Salt

| Property | 2,3-MDA | 2,3-MDA Hydrochloride | Reference(s) |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₄ClNO₂ | [1][4][5] |

| Molecular Weight | 179.22 g/mol | 215.68 g/mol | [1][4][5] |

| Appearance | Yellow oil or white crystalline solid | Crystalline solid | [6] |

| Melting Point | 32°C | Not explicitly stated for 2,3-MDA, but related compounds have defined melting points. | [6] |

| Solubility | Not explicitly stated | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 16 mg/ml, PBS (pH 7.2): 5 mg/ml | [3] |

| UV Absorption Maxima (in 0.1N H₂SO₄) | 234 nm (shoulder), 283 nm | Not explicitly stated, but expected to be similar to the freebase. | [3][6] |

Spectroscopic and Chromatographic Characterization

The unambiguous identification of 2,3-MDA and its differentiation from 3,4-MDA is critical in forensic analysis. Spectroscopic and chromatographic techniques are essential for this purpose.[2][6]

2.1. Infrared (IR) Spectroscopy

IR spectroscopy can distinguish between the 2,3 and 3,4 isomers based on the out-of-plane bending frequencies characteristic of their aromatic substitution patterns.[6] 2,3-MDA exhibits a moderate absorption band around 780 cm⁻¹, which is indicative of a 1,2,3-substituted aromatic ring. In contrast, 3,4-MDA shows strong absorption bands at 820 and 870 cm⁻¹, characteristic of a 1,2,4-substituted aromatic ring.[6]

2.2. Mass Spectrometry (MS)

In mass spectrometry, both 2,3-MDA and 3,4-MDA produce a base peak at m/z 44, resulting from cleavage adjacent to the amine group.[6] However, they can be differentiated by the presence of other prominent ions. For instance, 3,4-MDA shows a significant ion at m/z 136, which is very weak in the mass spectrum of 2,3-MDA.[6] Tandem mass spectrometry (MS-MS) provides even more definitive structural information, allowing for the unequivocal differentiation of the two isomers.[7]

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

While proton NMR (¹H NMR) shows a poorly resolved aromatic pattern for both isomers, making them difficult to distinguish, Carbon-13 NMR (¹³C NMR) is a more powerful tool for differentiating between 2,3- and 3,4-MDA due to its ability to clearly distinguish the aromatic substitution patterns.[6]

2.4. Gas Chromatography (GC)

Gas chromatography is an effective method for separating 2,3-MDA and 3,4-MDA, with the two isomers exhibiting significantly different retention times on various GC columns.[6][8]

Synthesis and Experimental Protocols

The synthesis of 2,3-MDA is a key process for obtaining the compound for research and forensic standard preparation. While detailed proprietary synthesis methods are not always publicly available, general synthetic routes for methylenedioxyamphetamines have been described.[2]

3.1. General Synthesis Outline

A plausible synthetic route to 2,3-MDA would likely start from a precursor molecule containing the 2,3-methylenedioxybenzene moiety. A common method for synthesizing amphetamine analogs involves the reductive amination of a corresponding phenyl-2-propanone.

3.2. Experimental Protocol: Spectroscopic Analysis

The following outlines a general protocol for the spectroscopic characterization of synthesized 2,3-MDA.

3.2.1. Sample Preparation

-

For IR spectroscopy, the hydrochloride salt of 2,3-MDA can be prepared as a KBr pellet.[6]

-

For UV-Vis spectroscopy, a solution of 2,3-MDA is prepared in 0.1N sulfuric acid.[6]

-

For Mass Spectrometry, the sample can be introduced directly or after chromatographic separation.

-

For NMR spectroscopy, the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O for the hydrochloride salt).

3.2.2. Instrumentation and Analysis

-

Infrared Spectroscopy: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy: A UV-Vis spectrophotometer is used to measure the absorbance of the solution, typically from 200 to 400 nm.

-

Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) is commonly employed. The sample is injected into a GC for separation, and the eluent is then introduced into the mass spectrometer for ionization and analysis.[8]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Pharmacology and Biological Activity

The pharmacological data specifically for 2,3-MDA is limited compared to its 3,4-isomer. However, based on its structural similarity to other amphetamines, it is expected to act as a central nervous system stimulant.[2] It is described as a fairly potent and long-lasting stimulant, but with little to no entactogenic effects associated with 3,4-MDA.[1]

4.1. Monoamine Transporter Inhibition

Table 2: Comparative Monoamine Transporter Inhibition of MDMA Isomers

| Compound | Transporter | IC₅₀ (µM) | Reference(s) |

| 2,3-MDMA | NET | 6.2 | [10] |

| SERT | 82 | [10] | |

| 3,4-MDMA | NET | 6.6 | [10] |

| SERT | 34.8 | [10] |

Based on this, it is plausible that 2,3-MDA also interacts with these transporters.

4.2. Experimental Protocol: In Vitro Transporter Inhibition Assay

This protocol outlines a general method for determining the inhibitory potency of 2,3-MDA on monoamine transporters using mammalian cell lines stably expressing the human transporters.

4.2.1. Cell Culture

-

HEK293 cells stably transfected with human SERT, DAT, or NET are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

4.2.2. Radioligand Uptake Assay

-

Cells are plated in 96-well plates and grown to confluence.

-

On the day of the assay, the growth medium is removed, and cells are washed with a Krebs-Ringer-HEPES buffer.

-

Cells are pre-incubated with varying concentrations of 2,3-MDA (or a vehicle control) for a specified time at 37°C.

-

A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET) is added to each well.

-

Uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

The cells are lysed, and the radioactivity in the lysate is measured using a scintillation counter.

4.2.3. Data Analysis

-

The percentage of inhibition of radioligand uptake is calculated for each concentration of 2,3-MDA.

-

The IC₅₀ value (the concentration of 2,3-MDA that inhibits 50% of the specific uptake) is determined by non-linear regression analysis of the concentration-response curve.

Toxicology and Metabolism

The physiological and toxicological properties of 2,3-MDA are not well-known.[3] However, like other amphetamines, it is expected to be metabolized in the liver, potentially by cytochrome P450 enzymes. The metabolism of the related compound 3,4-MDA involves N-demethylation to its primary amine, and it can also undergo demethylenation.[11] It is plausible that 2,3-MDA follows similar metabolic pathways. The metabolites of 3,4-MDA can contribute to its overall pharmacological and toxicological effects, including potential neurotoxicity.[12]

Conclusion

2,3-Methylenedioxyamphetamine is a structurally interesting positional isomer of 3,4-MDA. While its pharmacological and toxicological profiles are not as extensively studied, the available data indicate that it is a central nervous system stimulant. The analytical techniques described in this guide, including IR, MS, NMR, and GC, are crucial for its unambiguous identification and differentiation from its more common isomer. Further research is needed to fully elucidate the receptor binding profile, in vivo effects, and metabolic fate of 2,3-MDA. The experimental protocols and conceptual diagrams provided herein offer a framework for researchers to build upon in their investigations of this and other related psychoactive compounds.

References

- 1. 2,3-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. dl.astm.org [dl.astm.org]

- 3. caymanchem.com [caymanchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Synthesis of 2,3- and 3,4-methylenedioxyphenylalkylamines and their regioisomeric differentiation by mass spectral analysis using GC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. 2,3-Methylenedioxymethamphetamine - Wikipedia [en.wikipedia.org]

- 10. caymanchem.com [caymanchem.com]

- 11. jcami.eu [jcami.eu]

- 12. Glial cell response to 3,4-(+/-)-methylenedioxymethamphetamine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinities of 2,3-Methylenedioxyamphetamine (2,3-MDA) at Monoamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro binding affinities of 2,3-methylenedioxyamphetamine (2,3-MDA) at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). While quantitative data for 2,3-MDA's interaction with SERT and NET are available and presented herein, a thorough literature search did not yield specific binding affinity (Ki) or functional inhibition (IC50) values for its activity at the dopamine transporter. This document summarizes the existing data, details the experimental protocols for determining monoamine transporter binding affinities, and provides visualizations of the experimental workflow and the underlying principles of competitive binding assays.

Introduction

2,3-Methylenedioxyamphetamine (2,3-MDA) is a positional isomer of the more widely studied entactogen, 3,4-MDA. The pharmacological profile of amphetamine derivatives is critically dependent on their interaction with the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. The affinity of a compound for these transporters is a key determinant of its psychoactive and physiological effects. This guide focuses on the in vitro binding characteristics of 2,3-MDA at these three critical transporters.

Quantitative Binding Affinity Data

The inhibitory potency of 2,3-MDA at the norepinephrine and serotonin transporters has been characterized in vitro. However, despite a comprehensive search of scientific literature, no quantitative data for the binding affinity or inhibitory concentration of 2,3-MDA at the dopamine transporter (DAT) could be identified.

The available data for SERT and NET are summarized in the table below. These values were determined using radioligand uptake inhibition assays in mammalian cell lines expressing the respective human transporters.

| Transporter | Compound | IC50 (µM) |

| Norepinephrine Transporter (NET) | 2,3-MDA | 6.6 |

| Serotonin Transporter (SERT) | 2,3-MDA | 82 |

| Dopamine Transporter (DAT) | 2,3-MDA | Data Not Available |

IC50 (half maximal inhibitory concentration) values indicate the concentration of the compound required to inhibit 50% of the radiolabeled substrate uptake.

Experimental Protocols

The determination of in vitro binding affinities of compounds at monoamine transporters is typically achieved through radioligand binding assays or uptake inhibition assays. The following is a generalized protocol based on common methodologies cited in the field.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays directly measure the affinity of a test compound for a transporter by competing with a radiolabeled ligand known to bind to the target.

3.1.1. Materials:

-

Cell Lines: Human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing the human SERT, NET, or DAT.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation of the cultured cells. The final membrane pellet is resuspended in an appropriate buffer.

-

Radioligands:

-

For SERT: [³H]citalopram or [³H]paroxetine

-

For NET: [³H]nisoxetine or [³H]mazindol

-

For DAT: [³H]WIN 35,428 or [³H]GBR 12935

-

-

Test Compound: 2,3-MDA in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand for the respective transporter (e.g., imipramine for SERT, desipramine for NET, cocaine for DAT).

-

Assay Buffer: Typically a Tris-based buffer with appropriate salts (e.g., NaCl, KCl, MgCl₂).

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

3.1.2. Procedure:

-

Incubation: In a multi-well plate, the cell membrane preparation is incubated with the radioligand and varying concentrations of the test compound (2,3-MDA).

-

Control Wells:

-

Total Binding: Membranes and radioligand only.

-

Non-specific Binding: Membranes, radioligand, and a high concentration of a non-radiolabeled competitor.

-

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for the test compound is determined by non-linear regression analysis of the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Uptake Inhibition Assay (General Protocol)

Uptake inhibition assays measure the functional ability of a test compound to block the transport of a radiolabeled substrate into cells.

3.2.1. Materials:

-

Cell Lines: As described in 3.1.1.

-

Radiolabeled Substrates:

-

For SERT: [³H]5-HT (serotonin)

-

For NET: [³H]norepinephrine

-

For DAT: [³H]dopamine

-

-

Test Compound: 2,3-MDA in a range of concentrations.

-

Inhibitors for Non-specific Uptake: Specific inhibitors for the other transporters to ensure measurement is specific to the transporter of interest.

-

Assay Buffer: A buffer that supports cell viability and transporter function (e.g., Krebs-Ringer-HEPES).

3.2.2. Procedure:

-

Cell Plating: Cells are plated in multi-well plates and allowed to adhere.

-

Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound (2,3-MDA) or buffer.

-

Initiation of Uptake: The radiolabeled substrate is added to initiate the uptake process.

-

Incubation: The cells are incubated for a short period to allow for substrate transport.

-

Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis: The cells are lysed to release the intracellular contents.

-

Quantification: The amount of radiolabeled substrate taken up by the cells is measured using a scintillation counter.

-

Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the specific substrate uptake, is determined by non-linear regression.

Mandatory Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a radioligand binding assay.

Principle of Competitive Binding at a Monoamine Transporter

Caption: Competitive binding at a monoamine transporter.

Discussion

The available in vitro data indicates that 2,3-MDA has a significantly lower potency for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET). The lack of data for the dopamine transporter (DAT) is a critical gap in understanding the complete pharmacological profile of this compound. Structure-activity relationships among MDA analogs suggest that the position of the methylenedioxy group on the phenyl ring can dramatically influence affinity and selectivity for the monoamine transporters. Further research is warranted to elucidate the interaction of 2,3-MDA with DAT to enable a more comprehensive assessment of its potential physiological and psychoactive effects.

Conclusion

This technical guide has summarized the currently available in vitro binding affinity data for 2,3-MDA at the serotonin and norepinephrine transporters and has provided detailed, generalized protocols for the experimental determination of these values. A significant finding is the absence of published data for the interaction of 2,3-MDA with the dopamine transporter. The provided visualizations offer a clear understanding of the experimental workflow and the principles of competitive binding assays, which are fundamental to the pharmacological characterization of novel compounds. This document serves as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development who are investigating the properties of amphetamine derivatives.

Exploring the Stimulant Properties of 2,3-Methylenedioxyamphetamine (2,3-MDA) in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. 2,3-Methylenedioxyamphetamine (2,3-MDA) is a controlled substance in many jurisdictions, and its handling and research are subject to strict legal and ethical regulations.

Introduction

2,3-Methylenedioxyamphetamine (2,3-MDA) is a lesser-known structural isomer of the more extensively studied entactogen and psychostimulant, 3,4-methylenedioxyamphetamine (3,4-MDA). While a significant body of research exists for 3,4-MDA and its derivatives, such as 3,4-methylenedioxymethamphetamine (MDMA), scientific investigation into the specific pharmacological profile of 2,3-MDA remains limited. This technical guide synthesizes the available preclinical data on the stimulant properties of 2,3-MDA in animal models, provides comparative context with related compounds, and outlines detailed experimental protocols for future research in this area. Due to the scarcity of direct quantitative data for 2,3-MDA, this guide incorporates information from studies on its close structural analogs to provide a comprehensive overview for researchers.

Pharmacological Profile of 2,3-MDA: What the Limited Data Suggests

Preliminary investigations and anecdotal reports characterize 2,3-MDA as a potent and long-lasting stimulant, but notably lacking the prominent entactogenic or empathogenic effects associated with its 3,4-isomer.[1] This suggests a pharmacological profile that may diverge significantly from that of 3,4-MDA, potentially indicating a different balance of effects on monoaminergic systems.

Drug Discrimination Studies: A Window into Subjective Effects

Drug discrimination paradigms in rats are a powerful tool to assess the subjective effects of psychoactive compounds. In these studies, animals are trained to recognize the internal state induced by a specific drug and differentiate it from a saline injection. Research has shown that while 3,4-MDA can generalize to the discriminative stimulus cues of both the hallucinogen DOM and amphetamine, 2,3-MDA has been found to only generalize to 3,4-MDA itself.[2] This finding is critical as it suggests that the subjective effects of 2,3-MDA are distinct from classical stimulants like amphetamine and hallucinogens like DOM, yet share some overlap with its more famous isomer.

Quantitative Data on Stimulant Properties

Table 1: Comparative Locomotor Activity of MDA and Related Stimulants in Rodents

| Compound | Animal Model | Dose Range (mg/kg) | Route of Administration | Effect on Locomotor Activity | Reference |

|---|---|---|---|---|---|

| 3,4-MDA | Mice | 1 - 10 | i.p. | Dose-dependent increase | [3] |

| d-Amphetamine | Rats | 0.5 - 2.0 | i.p. | Dose-dependent increase | [4] |

| Cocaine | Rats | 5 - 20 | i.p. | Dose-dependent increase | [5] |

| MDMA | Mice | 2.5 - 10 | i.p. | Biphasic: initial depression followed by stimulation |[3] |

Table 2: Comparative Monoamine Transporter Affinity (Ki, nM)

| Compound | DAT (Dopamine) | NET (Norepinephrine) | SERT (Serotonin) | Reference |

|---|---|---|---|---|

| 3,4-MDA | 240 | 110 | 85 | [6] |

| d-Amphetamine | 34.5 | 7.1 | 1840 | [6] |

| Cocaine | 580 | 3600 | 310 | [7] |

| MDMA | 8290 | 1190 | 2410 |[6] |

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols

To facilitate further research into the stimulant properties of 2,3-MDA, detailed methodologies for key behavioral and neurochemical assays are provided below. These protocols are based on established procedures used for characterizing related compounds.

Locomotor Activity Assessment

Objective: To quantify the stimulant or depressant effects of 2,3-MDA on spontaneous motor activity in rodents.

Apparatus:

-

Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors to track horizontal and vertical movements.

-

Automated data collection system.

Procedure:

-

Habituation: Individually house animals in the testing room for at least 1 hour before the experiment. On the test day, place each animal in the open-field arena for a 30-60 minute habituation period to allow for exploration and a return to baseline activity levels.

-

Drug Administration: Following habituation, administer 2,3-MDA (or vehicle control) via the desired route (e.g., intraperitoneal, subcutaneous). A range of doses should be tested to establish a dose-response curve.

-

Data Collection: Immediately after injection, return the animal to the open-field arena and record locomotor activity for a period of 90-120 minutes. Data is typically binned into 5 or 10-minute intervals.

-

Data Analysis: Analyze key parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena. Statistical analysis (e.g., ANOVA) is used to compare the effects of different doses of 2,3-MDA to the vehicle control group.

Drug Discrimination Paradigm

Objective: To determine if the subjective effects of 2,3-MDA are similar to those of known stimulants, hallucinogens, or its isomer, 3,4-MDA.

Apparatus:

-

Standard two-lever or three-lever operant conditioning chambers equipped with a food or liquid reward dispenser.

Procedure:

-

Training Phase:

-

Train animals to press a lever for a reward (e.g., food pellet, sweetened milk).

-

Establish a discrimination training schedule. For example, on days when the training drug (e.g., 3,4-MDA) is administered, only responses on the "drug-appropriate" lever are rewarded. On days when the vehicle is administered, only responses on the "vehicle-appropriate" lever are rewarded.

-

Continue training until animals reliably respond on the correct lever (e.g., >80% accuracy).

-

-

Substitution Testing:

-

Once discrimination is established, administer various doses of the test compound (2,3-MDA) and observe which lever the animal predominantly presses.

-

Full substitution is considered to have occurred if the animal makes >80% of its responses on the drug-appropriate lever.

-

-

Data Analysis: Generate dose-response curves for substitution. The ED50 value (the dose at which 50% of responses are on the drug-appropriate lever) can be calculated to determine the potency of the test drug in producing the training drug's subjective effects.

In Vivo Microdialysis

Objective: To measure the effects of 2,3-MDA on extracellular levels of dopamine and serotonin in key brain regions associated with reward and motor activity (e.g., nucleus accumbens, striatum).

Apparatus:

-

Stereotaxic instrument for surgical implantation of guide cannulae.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for neurotransmitter analysis.

Procedure:

-

Surgery: Surgically implant a guide cannula into the target brain region of anesthetized animals. Allow for a recovery period of several days.

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for at least 60 minutes to establish stable neurotransmitter levels.

-

Administer 2,3-MDA (or vehicle) and continue to collect dialysate samples at regular intervals (e.g., 10-20 minutes) for several hours.

-

-

Sample Analysis: Analyze the dialysate samples for dopamine and serotonin concentrations using HPLC-ED.

-

Data Analysis: Express neurotransmitter levels as a percentage of the baseline average. Use statistical methods to determine significant changes in dopamine and serotonin release following 2,3-MDA administration.

Signaling Pathways and Experimental Workflows

The precise signaling pathways activated by 2,3-MDA have not been empirically determined. However, based on its structural similarity to 3,4-MDA and other amphetamines, it is highly probable that its primary mechanism of action involves interaction with monoamine transporters. The following diagrams illustrate the hypothesized signaling pathway and a typical experimental workflow for investigating the stimulant properties of 2,3-MDA.

Caption: Hypothesized signaling pathway of 2,3-MDA.

Caption: Experimental workflow for investigating 2,3-MDA.

Conclusion and Future Directions

The available evidence, though sparse, positions 2,3-MDA as a unique compound with stimulant properties that are subjectively distinct from both classical psychostimulants and its more renowned isomer, 3,4-MDA. The lack of comprehensive in vivo data presents a significant knowledge gap but also a compelling opportunity for novel research.

Future investigations should prioritize:

-

Systematic Locomotor Activity Studies: To establish a clear dose-response relationship for the stimulant effects of 2,3-MDA.

-

Comprehensive Drug Discrimination Studies: To further elucidate the subjective effects of 2,3-MDA in comparison to a wider range of compounds, including various stimulants, entactogens, and hallucinogens.

-

In Vivo Neurochemical Studies: To directly measure the impact of 2,3-MDA on dopamine, serotonin, and norepinephrine release in the brain.

-

Monoamine Transporter Interaction Assays: To determine the binding affinity and functional activity (reuptake inhibition vs. release) of 2,3-MDA at the dopamine, serotonin, and norepinephrine transporters.